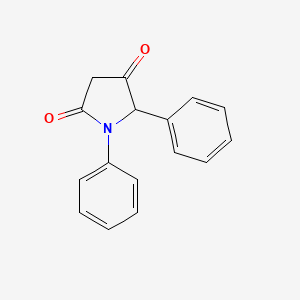
1,5-Diphenylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenylpyrrolidine-2,4-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring with two phenyl groups attached at positions 1 and 5. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrrolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-(furan-3-ylcarbonyl)-1,5-diphenylpyrrolidine-2,3-dione with organophosphorus reagents such as carboalkoxymethylene triphenylphosphoranes, trialkylphosphonoacetates, and trialkylphosphites . The reaction typically occurs under reflux conditions in benzene, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, amines for aminomethylation, and diazonium salts for diazocoupling . Reaction conditions typically involve the use of solvents like benzene and controlled temperatures to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include 3-bromo-1,5-diphenylpyrrolidine-2,4-dione, 3-substituted aminomethyl derivatives, and 3-(4-substituted sulfamylphenylazo)-4-hydroxy-1,5-diphenylpyrrolidine-2-ones .
Scientific Research Applications
1,5-Diphenylpyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-diphenylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in disease processes, leading to its therapeutic effects . For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-diphenylpyrrolidine-2,4-dione include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two phenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
82635-03-8 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,5-diphenylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10,16H,11H2 |
InChI Key |
FJLTZCFUACADSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















